

Spectroscopic Profile of 9H-Fluorene-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: **9H-Fluorene-2-carboxylic acid**

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This technical guide provides a comprehensive overview of the spectroscopic data for **9H-Fluorene-2-carboxylic acid** ($C_{14}H_{10}O_2$). Due to the limited availability of directly published experimental spectra for this specific compound, this document combines available data from chemical databases with predicted values derived from structurally analogous compounds. The experimental protocols detailed herein are standard methodologies for the spectroscopic analysis of aromatic carboxylic acids.

Chemical Structure and Properties

9H-Fluorene-2-carboxylic acid is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone with a carboxylic acid substituent at the 2-position. Its molecular structure is fundamental to interpreting its spectroscopic signature.

- Molecular Formula: $C_{14}H_{10}O_2$
- Molecular Weight: 210.23 g/mol [\[1\]](#)[\[2\]](#)
- Monoisotopic Mass: 210.068079557 Da[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Although specific experimental data for **9H-Fluorene-2-carboxylic acid** is scarce, the

expected chemical shifts can be predicted based on the fluorene skeleton and the electronic effects of the carboxylic acid group.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic singlet for the methylene protons at the 9-position. The carboxylic acid proton will likely appear as a broad singlet at a downfield shift (δ > 10 ppm).

Table 1: Predicted ¹H NMR Data for **9H-Fluorene-2-carboxylic acid**

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|--------------------------------|---------------------|-------------|------------------------------|
| ~8.3 - 8.1 | Doublet of doublets | 1H | Aromatic CH |
| ~8.0 - 7.8 | Multiplet | 3H | Aromatic CH |
| ~7.6 - 7.3 | Multiplet | 3H | Aromatic CH |
| ~4.0 | Singlet | 2H | CH ₂ (Position 9) |
| >10 | Broad Singlet | 1H | COOH |

Note: Predicted values are based on general principles and data from similar fluorene derivatives.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for **9H-Fluorene-2-carboxylic acid**

| Chemical Shift (δ ppm) | Assignment |
|--------------------------------|------------------------------|
| >165 | COOH |
| ~140 - 150 | Quaternary Aromatic C |
| ~120 - 135 | Aromatic CH |
| ~37 | CH ₂ (Position 9) |

Note: Predicted values are based on general principles and data from similar fluorene derivatives.[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **9H-Fluorene-2-carboxylic acid** is expected to be dominated by absorptions from the carboxylic acid group and the aromatic rings.

Table 3: Key IR Absorption Bands for **9H-Fluorene-2-carboxylic acid**

| Wavenumber (cm ⁻¹) | Vibration Type | Description |
|--------------------------------|----------------|--|
| 3300 - 2500 | O-H stretch | Very broad band, characteristic of a carboxylic acid dimer due to hydrogen bonding.[4] |
| ~3050 | C-H stretch | Aromatic C-H stretching. |
| ~2920 | C-H stretch | Methylene (CH ₂) C-H stretching. |
| 1725 - 1700 | C=O stretch | Strong, sharp absorption for the carbonyl group of the carboxylic acid.[4] |
| ~1600, ~1450 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1300 | C-O stretch | Coupled with O-H in-plane bending. |
| ~920 | O-H bend | Broad band, out-of-plane bend, characteristic of a carboxylic acid dimer. |

Note: Expected absorption ranges are based on typical values for aromatic carboxylic acids.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **9H-Fluorene-2-carboxylic acid**

| Parameter | Value | Source |
|-------------------------------|----------------------|------------|
| Molecular Formula | $C_{14}H_{10}O_2$ | PubChem[1] |
| Exact Mass | 210.0681 Da | PubChem[1] |
| Expected M^+ Peak (m/z) | 210 | - |
| Key Fragmentation Peaks (m/z) | 165 ($[M-COOH]^+$) | - |

The high-resolution mass spectrum should show the molecular ion peak at m/z 210.0681, confirming the elemental composition. A significant fragment at m/z 165, corresponding to the loss of the carboxylic acid group (45 Da), is anticipated.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.[5]

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **9H-Fluorene-2-carboxylic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize an NMR spectrometer operating at a frequency of 400 MHz or higher.
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
 - For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty, clean ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Record the sample spectrum, typically over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

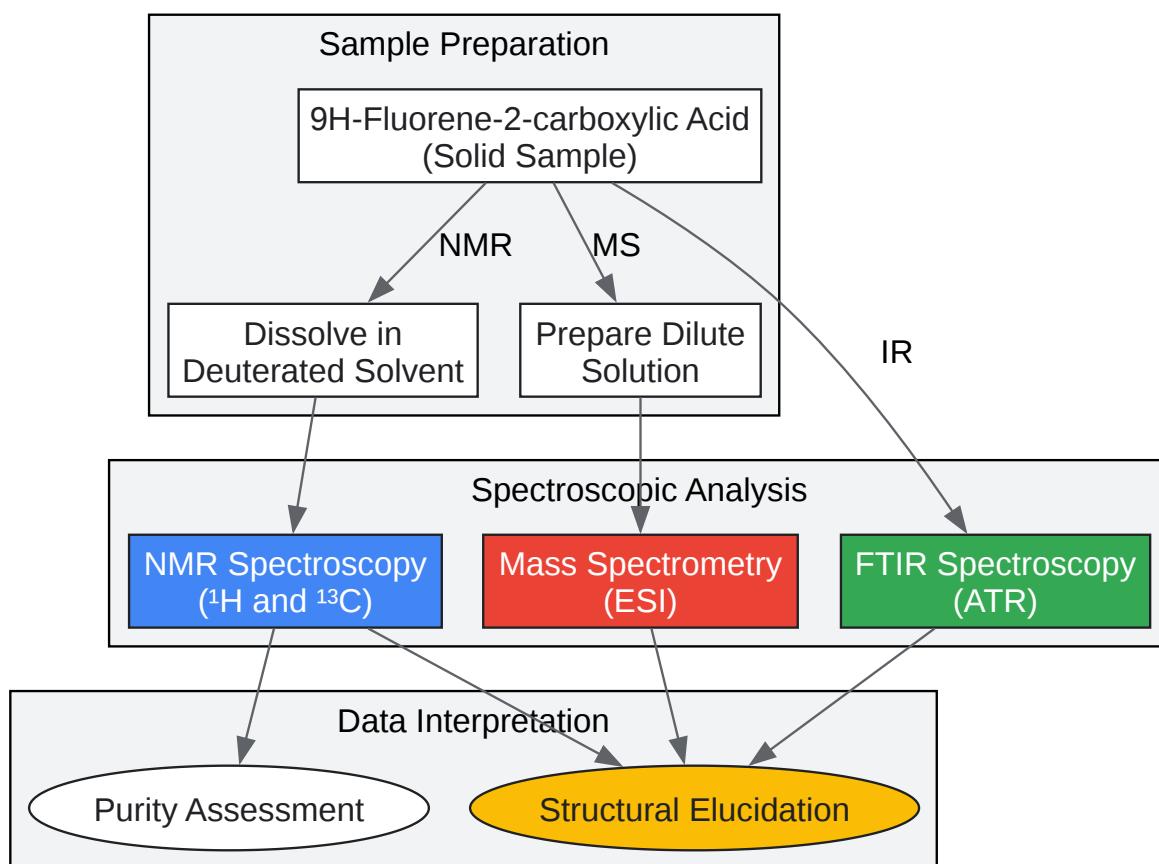
Mass Spectrometry Protocol (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ($[\text{M}-\text{H}]^-$) is often effective.

- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The logical flow for the complete spectroscopic characterization of **9H-Fluorene-2-carboxylic acid** is depicted below.



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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 9H-Fluorene-2-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296491#spectroscopic-data-of-9h-fluorene-2-carboxylic-acid-nmr-ir-ms]

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